molecular formula C14H12S B047876 4-Ethyldibenzothiophene CAS No. 89816-99-9

4-Ethyldibenzothiophene

Cat. No. B047876
CAS RN: 89816-99-9
M. Wt: 212.31 g/mol
InChI Key: BQANWUIWGKINGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyldibenzothiophene is a chemical compound studied within the scope of organic chemistry, particularly in the synthesis and characterization of heterocyclic compounds. It serves as a fundamental unit in various chemical reactions and properties analyses due to its unique structure and functional groups.

Synthesis Analysis

The synthesis of 4-Ethyldibenzothiophene and related compounds involves lithiation reactions. Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes, highlighting the factors controlling the formation of these compounds through lithiation at different positions on the dibenzothiophene structure (Katritzky & Perumal, 1990).

Molecular Structure Analysis

Molecular structure analysis involves examining the compound's structure through techniques like X-ray crystallography. Yao-Ting Wu et al. (2009) prepared a twisted heteroarene, which was confirmed by X-ray crystal analysis, providing insight into the physical properties of such twisted structures compared to planar counterparts (Wu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Ethyldibenzothiophene are diverse. For example, Nakayama et al. (1998) discussed the synthesis and unique properties of a compound through reactions involving selenium, highlighting the versatility of 4-Ethyldibenzothiophene derivatives in chemical reactions (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of dibenzothiophene derivatives, such as photoluminescence, are significant for materials science. Pepitone et al. (2003) reported on the synthesis and photoluminescent properties of 3,4-ethylenedioxythiophene derivatives, which can be related to the broader family of dibenzothiophene compounds, indicating their potential in photoluminescent materials applications (Pepitone et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Ethyldibenzothiophene derivatives, including their electropolymerization and spectroelectrochemical characteristics, are crucial for understanding their application in electronic devices. Damlin et al. (2004) studied the electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) in room-temperature ionic liquids, providing insights into the doping-induced changes and structures of films prepared from such compounds (Damlin et al., 2004).

Scientific Research Applications

  • Polymer Photodetectors : Modified 3,4-ethylenedioxythiophene in conjugated polymers enhances the dark current of polymer photodetectors, improving their detection sensitivity from UV to NIR (Zhang et al., 2015).

  • Hydrodesulfurization : Studies have shown that compounds like 3-ethylcarbazole can significantly affect the hydrodesulfurization of dibenzothiophenes, which is a critical process in fuel refinement (Ho & Nguyen, 2004).

  • Unique Chemical Properties : Compounds like 4,8-bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane exhibit unique properties and have potential applications in various chemical processes (Nakayama et al., 1998).

  • Fuel Component Conversion : Dibenzothiophenes can be effectively converted into fuel components using specific catalysts and processes, with high conversion rates (Safa & Ma, 2016).

  • Synthesis of Substituted Dibenzothiophenes : Lithiation reactions are effective for synthesizing various 4-substituted and 4,6-disubstituted dibenzothiophenes (Katritzky & Perumal, 1990).

  • Biodesulfurization in Petroleum : The 4S pathway in biodesulfurization offers an environmentally friendly method to reduce sulfur content in petroleum, although its efficiency needs improvement for commercial application (Kilbane & Stark, 2016).

  • Electrochemical Applications : Poly(3,4-ethylenedioxythiophene) films can be optimized for high conductivity and transparency, making them suitable for various device applications (Ha et al., 2004).

Safety And Hazards

Specific safety and hazard information for 4-Ethyldibenzothiophene was not found in the search results. For detailed safety data, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

4-ethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQANWUIWGKINGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237913
Record name 4-Ethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyldibenzothiophene

CAS RN

89816-99-9
Record name 4-Ethyldibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (108 mmols, 46 ml of 2.4M solution in hexane) was added to a stirred solution of dibenzothiophene (10 g, 54 mmole) in dried THF (150 ml) at 0° C. over a period of 1 hr under dry N2 atmosphere. This reaction mixture was stirred 5 hrs at room temperature then the reaction mixture was cooled to −70° C. and a solution of ethyl iodide in dry THF was added dropwise and stirred at room temperature for over night. This reaction mixture was poured slowly into a cold 1N HCl (200 ml). Organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×500 ml). Organic layers mixed together and concentrated to dryness to get crude product. The crude product was purified by silica gel column chromatography.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyldibenzothiophene
Reactant of Route 2
Reactant of Route 2
4-Ethyldibenzothiophene
Reactant of Route 3
Reactant of Route 3
4-Ethyldibenzothiophene
Reactant of Route 4
Reactant of Route 4
4-Ethyldibenzothiophene
Reactant of Route 5
Reactant of Route 5
4-Ethyldibenzothiophene
Reactant of Route 6
Reactant of Route 6
4-Ethyldibenzothiophene

Citations

For This Compound
80
Citations
AR Katritzky, S Perumal - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… However, 4-methyldibenzothiophene (If) on treatment with n-butyllithium and dimethyl sulfate (2 moles of each) afforded 4-ethyldibenzothiophene (la) as the major product in 74% yield …
Number of citations: 33 onlinelibrary.wiley.com
M Macaud, A Milenkovic, E Schulz, M Lemaire… - Journal of …, 2000 - Elsevier
… the lithiation at position 6 of 4-ethyldibenzothiophene followed by alkylation using ethyl … 4-methyldibenzothiophene) results in 4-ethyldibenzothiophene as the major product. The …
Number of citations: 163 www.sciencedirect.com
O Shimomura, I Tomita, T Endo - Journal of Polymer Science …, 2000 - Wiley Online Library
… 4-ethyldibenzothiophene and 4,6-diethyldibenzothiophene) remained after evaporation of the solvent was subjected to purification by HPLC to give pure 4-ethyldibenzothiophene and 4,…
Number of citations: 28 onlinelibrary.wiley.com
GA Depauw, GF Froment - Journal of chromatography A, 1997 - Elsevier
This paper presents a detailed characterization of the sulphur components present in a light cycle oil of a catalytic cracking unit. The sulphur is distributed over the benzothiophene (BT), …
Number of citations: 124 www.sciencedirect.com
JL García-Gutiérrez, GA Fuentes… - Applied Catalysis A …, 2006 - Elsevier
The evaluation of the catalytic oxidative desulfurization (OD) activity of alumina-supported polymolybdates (Mo/Al 2 O 3 ) was carried out using organosulfur model compounds and …
Number of citations: 233 www.sciencedirect.com
M Radke, H Willsch - Geochimica et Cosmochimica Acta, 1994 - Elsevier
Extractable C 0 to C 2 dibenzothiophenes were determined by capillary gas chromatography in 125 rock samples of the Posidonia Shale formation with vitrinite reflectance (R r ) …
Number of citations: 171 www.sciencedirect.com
MK Lee, JD Senius, MJ Grossman - Applied and environmental …, 1995 - Am Soc Microbiol
… added; for cultures with 4,6-DEDBT as the sulfur source, 0.5 mg of DBT was added; for cultures with both DBT and 4,6-DEDBT as sulfur sources, 0.85 mg of 4-ethyldibenzothiophene (4-…
Number of citations: 151 journals.asm.org
IM Al-Zahrani - 2013 - search.proquest.com
Fossil hydrocarbons are used as the source of energy in the industrial world. Crude oil fractions such as (gasoline, diesel, and jet fuel) have high amount of impurities such as sulfur …
Number of citations: 0 search.proquest.com
AH Hegazi, JT Andersson, MS El-Gayar - Fuel processing technology, 2004 - Elsevier
Twelve crude oils from a number of producing wells in the Gulf of Suez and Western Desert, Egypt were characterized by a variety of saturate biomarker compositions. The biomarker …
Number of citations: 51 www.sciencedirect.com
P Antle, C Zeigler, A Robbat Jr - Journal of Chromatography A, 2014 - Elsevier
Polycyclic aromatic sulfur heterocycles (PASH) are prevalent components of fossil fuel-based pollutants, and their accurate analysis is of critical importance in risk assessment and …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.